molecular formula C6H7ClN2O B13467043 1-(4-Chloropyrimidin-2-YL)ethan-1-OL

1-(4-Chloropyrimidin-2-YL)ethan-1-OL

Katalognummer: B13467043
Molekulargewicht: 158.58 g/mol
InChI-Schlüssel: SDYKCNTZPBGRMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chloropyrimidin-2-YL)ethan-1-OL is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloropyrimidine ring attached to an ethan-1-ol group. It is used in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(4-Chloropyrimidin-2-YL)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyrimidine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst such as a base (e.g., sodium hydroxide) and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

1-(4-Chloropyrimidin-2-YL)ethan-1-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Chloropyrimidin-2-YL)ethan-1-OL has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Chloropyrimidin-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

1-(4-Chloropyrimidin-2-YL)ethan-1-OL can be compared with other similar compounds, such as:

    1-(2-Chloropyrimidin-5-YL)ethan-1-OL: This compound has a similar structure but with the chlorine atom positioned differently on the pyrimidine ring.

    1-(6-Chloropyrimidin-4-YL)ethan-1-OL: Another structural isomer with the chlorine atom in a different position.

    1-(2-Chloropyrimidin-4-YL)piperidin-3-OL: A related compound with a piperidine ring instead of an ethan-1-ol group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C6H7ClN2O

Molekulargewicht

158.58 g/mol

IUPAC-Name

1-(4-chloropyrimidin-2-yl)ethanol

InChI

InChI=1S/C6H7ClN2O/c1-4(10)6-8-3-2-5(7)9-6/h2-4,10H,1H3

InChI-Schlüssel

SDYKCNTZPBGRMS-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC=CC(=N1)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.